Potassium 5-amino-1,3,4-oxadiazole-2-carboxylate

Description

Systematic Nomenclature and Molecular Identification

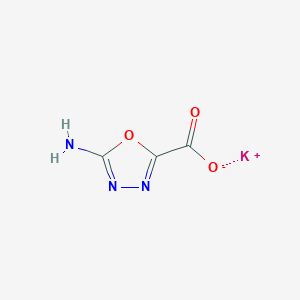

The compound’s IUPAC name is This compound, with the CAS number 2174001-64-8. Its molecular formula is C₃H₂KN₃O₃ , and the molecular weight is 167.165 g/mol . The structure comprises a 1,3,4-oxadiazole ring with an amino group at position 5 and a carboxylate group at position 2. The potassium counterion enhances solubility in polar solvents, making it suitable for aqueous-phase reactions.

Key identifiers include :

Historical Development of Oxadiazole Derivatives in Heterocyclic Chemistry

Oxadiazoles were first synthesized in the late 19th century, with 1,3,4-oxadiazoles gaining prominence for their stability and synthetic versatility. Early methods focused on cyclization of hydrazides with dehydrating agents like phosphorus oxychloride or thionyl chloride. The development of 5-amino-1,3,4-oxadiazole derivatives emerged later, driven by their potential as bioactive molecules.

Key milestones :

- Antibacterial applications : Early studies demonstrated 1,3,4-oxadiazoles as antimicrobial agents due to their ability to disrupt bacterial cell walls.

- Antiviral research : Derivatives like raltegravir (an HIV integrase inhibitor) highlighted the oxadiazole core’s utility in antiviral drug design.

- Green synthesis advancements : Recent methods avoid toxic reagents, such as using hydrazine hydrate and fatty acid anhydrides under mild conditions.

Position Within Contemporary Heterocyclic Compound Research

This compound occupies a niche in modern heterocyclic chemistry as a scaffold for bioactive molecules . Its electron-rich heterocycle and functionalizable amino/carboxylate groups enable diverse applications:

Properties

IUPAC Name |

potassium;5-amino-1,3,4-oxadiazole-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N3O3.K/c4-3-6-5-1(9-3)2(7)8;/h(H2,4,6)(H,7,8);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAQFWGVMVLNSRI-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NN=C(O1)N)C(=O)[O-].[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2KN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2174001-64-8 | |

| Record name | potassium 5-amino-1,3,4-oxadiazole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium 5-amino-1,3,4-oxadiazole-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the cyclization of thiosemicarbazides using tosyl chloride and pyridine . Another method employs PhI(OAc)2 (PIDA) as an oxidant for intramolecular cyclization .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for large-scale production.

Chemical Reactions Analysis

Oxidation Reactions

The amino group at position 5 undergoes oxidation under controlled conditions. For example:

-

Reagent : Potassium iodate (KIO₃) in aqueous medium at 60°C .

-

Mechanism : Oxidation proceeds via a keto–enol equilibrium intermediate, followed by cyclization and desulfurization (for sulfur-containing analogs) .

| Reaction Conditions | Product | Yield | Key Observations |

|---|---|---|---|

| KIO₃ in H₂O, 60°C | Oxidized oxadiazole derivatives | 60–85% | pH < 6 post-reaction; iodine byproduct |

Reduction Reactions

Reductive functionalization has been demonstrated using iridium catalysis:

-

Reagent : Vaska’s complex (IrCl(CO)(PPh₃)₂) with tetramethyldisiloxane (TMDS) .

-

Mechanism : Iridium-mediated generation of iminium ion intermediates enables coupling with carboxylic acids .

| Substrate | Product | Catalyst Loading | Yield |

|---|---|---|---|

| Tertiary amides/lactams | α-Amino-1,3,4-oxadiazole derivatives | <1 mol% Ir | 70–92% |

Substitution Reactions

The carboxylate group participates in nucleophilic substitution, particularly in arylation strategies:

| Aryl Halide | Product | Yield | Reference |

|---|---|---|---|

| 4-Fluorophenyl iodide | 2-(4-Fluorophenyl)-5-phenyl oxadiazole | 78% | |

| Pyridin-3-yl bromide | 2-(Pyridin-3-yl) oxadiazole derivatives | 60% |

Cyclization and Annulation

Tosyl chloride/pyridine-mediated cyclization of thiosemicarbazides generates 2-amino-1,3,4-oxadiazoles :

-

Key Step : Cyclodehydration of thiosemicarbazides to form the oxadiazole ring.

Mechanistic Insights

-

Oxidative Cyclization : Hypervalent iodine reagents (e.g., IBX) facilitate [3+2] cycloadditions with α-ketoacids to form 5-trifluoromethyl oxadiazoles .

-

Photoredox Catalysis : Acridinium photocatalysts enable oxidant-free cyclization of acylhydrazones, producing H₂ as the sole byproduct .

Functional Group Compatibility

-

Amino Group : Participates in condensation reactions with aldehydes or ketones.

-

Carboxylate : Acts as a leaving group in cross-coupling reactions .

Comparative Reactivity Table

Scientific Research Applications

Chemical Applications

Building Block for Synthesis

Potassium 5-amino-1,3,4-oxadiazole-2-carboxylate serves as a crucial building block for synthesizing more complex heterocyclic compounds. The unique structure of the oxadiazole ring allows for various substitutions that can lead to novel derivatives with enhanced properties. This compound is particularly useful in the development of new materials and chemicals in organic synthesis.

Biological Applications

Antimicrobial Properties

The compound exhibits notable antibacterial, antifungal, and antiviral properties. Research indicates that it can be utilized in developing new antimicrobial agents. For instance, studies have shown that derivatives of oxadiazoles can selectively inhibit certain carbonic anhydrases associated with cancer, demonstrating potential therapeutic applications .

Drug Development

this compound is under investigation for its potential in drug development, particularly for anticancer and anti-inflammatory therapies. The mechanism of action involves the compound's interaction with specific molecular targets and pathways, which modulates enzyme activity and can lead to various biological effects .

Industrial Applications

Synthesis of Industrial Chemicals

In addition to its pharmaceutical applications, this compound is used in the synthesis of various industrial chemicals and materials. Its versatility makes it a valuable component in producing agrochemicals and other specialty chemicals that require heterocyclic structures for efficacy.

Case Study 1: Antimicrobial Activity

A series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives were synthesized and screened for their antimicrobial and antioxidant activities. The results indicated that several compounds exhibited comparable antibacterial activity to first-line drugs against common pathogens like Staphylococcus aureus and Escherichia coli, highlighting the potential of this compound derivatives in treating infections .

Case Study 2: Anticancer Research

Research focused on the synthesis of oxadiazole derivatives has shown promising results in inhibiting cancer cell lines. For example, certain derivatives demonstrated selective inhibition against human carbonic anhydrases associated with tumor progression at very low concentrations (nanomolar range), indicating their potential as anticancer agents .

Summary Table of Applications

| Field | Application | Outcome/Benefit |

|---|---|---|

| Chemistry | Building block for complex compounds | Enables synthesis of novel materials |

| Biology | Antimicrobial agent development | Effective against bacteria and fungi |

| Medicine | Drug development (anticancer/anti-inflammatory) | Potential therapeutic agents with targeted action |

| Industry | Synthesis of industrial chemicals | Versatile applications in agrochemicals and specialty chemicals |

Mechanism of Action

The mechanism of action of potassium 5-amino-1,3,4-oxadiazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Potassium 5-methyl-1,3,4-oxadiazole-2-carboxylate: This compound is similar in structure but has a methyl group instead of an amino group.

Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate: This compound has an ethyl ester group instead of a potassium salt.

Uniqueness

Potassium 5-amino-1,3,4-oxadiazole-2-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its amino group enhances its reactivity and potential for forming hydrogen bonds, making it particularly useful in medicinal chemistry .

Biological Activity

Potassium 5-amino-1,3,4-oxadiazole-2-carboxylate is a compound belonging to the oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

Antimicrobial Activity

Oxadiazole derivatives, including this compound, have demonstrated notable antimicrobial properties. Research indicates that compounds containing the 1,3,4-oxadiazole ring exhibit a wide spectrum of activity against various pathogens:

- Antibacterial : Studies have shown that oxadiazole derivatives possess antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives have been reported to have low minimum inhibitory concentration (MIC) values against strains like Staphylococcus aureus and Escherichia coli .

- Antifungal : The antifungal activity of these compounds has also been explored, with promising results against fungi such as Candida albicans and Aspergillus niger .

- Antitubercular : Some oxadiazole derivatives have shown efficacy in inhibiting Mycobacterium tuberculosis, making them potential candidates for tuberculosis treatment .

Anticancer Activity

The anticancer potential of this compound is particularly noteworthy. Various studies have highlighted its effectiveness against multiple cancer cell lines:

- Cell Line Studies : The compound has been tested against several human cancer cell lines, including colon (HCT-116), breast (MCF7), and prostate (PC-3) cancers. Results indicate significant cytotoxic effects with IC50 values ranging from micromolar to sub-micromolar concentrations .

- Mechanism of Action : The anticancer activity is attributed to the induction of apoptosis and inhibition of cell proliferation. Molecular docking studies suggest that the compound interacts with key proteins involved in cancer cell survival .

Enzyme Inhibition

This compound has also been investigated for its potential as an enzyme inhibitor:

- Acetylcholinesterase Inhibition : Compounds in this class have shown moderate inhibition of acetylcholinesterase (AChE), which is significant for treating neurodegenerative diseases such as Alzheimer's .

- Other Enzymes : The compound exhibits inhibitory activity against various enzymes involved in metabolic pathways, contributing to its therapeutic versatility .

Study 1: Antimicrobial Efficacy

In a recent study published in Pharmaceuticals, researchers synthesized a series of 1,3,4-oxadiazole derivatives and evaluated their antimicrobial activities. This compound was among the tested compounds and showed promising results against both bacterial and fungal strains. The study concluded that modifications to the oxadiazole structure could enhance antimicrobial potency .

Study 2: Anticancer Activity

A comprehensive evaluation of various oxadiazole derivatives was conducted to assess their anticancer properties. This compound demonstrated significant cytotoxicity against a panel of cancer cell lines. The study reported IC50 values as low as 0.67 µM against prostate cancer cells and highlighted its potential as a lead compound for further development .

Table 1: Biological Activities of this compound

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Potassium 5-amino-1,3,4-oxadiazole-2-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclization of hydrazide precursors or by modifying existing oxadiazole derivatives. For example, heating 5-amino-1,3,4-thiadiazole-2-thiol with potassium hydroxide in ethanol, followed by carboxylation, yields analogous structures . Reaction parameters like solvent polarity (e.g., ethanol vs. DMF), temperature (reflux vs. room temperature), and stoichiometry of potassium salts significantly impact purity and yield. Characterization via ¹H NMR (e.g., identifying NH₂ peaks at δ 6.5–7.0 ppm) and IR (carboxylate C=O stretch ~1650 cm⁻¹) is critical for validation .

| Synthetic Method | Conditions | Yield | Reference |

|---|---|---|---|

| Cyclization of hydrazides | Ethanol, reflux, 6h | 65–75% | |

| Thiadiazole derivatization | KOH/ethanol, 1h | 70–80% |

Q. How is the purity of this compound assessed, and what analytical techniques are preferred?

- Methodological Answer : Purity is evaluated via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis (C, H, N content). Spectroscopic methods include:

- ¹H/¹³C NMR : To confirm the oxadiazole ring and carboxylate group (e.g., carboxylate carbon at ~170 ppm in ¹³C NMR) .

- Mass Spectrometry (ESI-MS) : To verify molecular ion peaks (e.g., [M+K]⁺) and fragmentation patterns .

Advanced Research Questions

Q. What structural features of this compound contribute to its bioactivity, and how can these be optimized?

- Methodological Answer : The 5-amino group enhances hydrogen bonding with biological targets (e.g., enzyme active sites), while the oxadiazole ring provides metabolic stability. Modifications such as substituting the carboxylate with amides or ester groups can alter lipophilicity and bioavailability. For example, replacing potassium with ethyl groups (e.g., ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate) increases membrane permeability but reduces solubility . Docking studies (AutoDock Vina) can predict interactions with targets like carbonic anhydrase-II or bacterial enzymes .

Q. How do discrepancies in reported biological activity data for this compound arise, and how can they be resolved?

- Methodological Answer : Contradictions often stem from:

- Assay Variability : Differences in microbial strains (e.g., Gram-positive vs. Gram-negative) or cell lines used in cytotoxicity tests .

- Solubility Issues : Potassium salts may precipitate in non-polar media, reducing apparent activity. Using DMSO-water mixtures (≤5% DMSO) improves dissolution .

- Structural Analogues : Misattribution of activity to derivatives (e.g., thiadiazole vs. oxadiazole cores) can cause confusion. Rigorous spectral comparison (e.g., ¹H NMR of NH₂ groups) is essential .

Q. What strategies are effective in studying the coordination chemistry of this compound with metal ions?

- Methodological Answer : The carboxylate and amino groups act as chelating sites for metals like Pt(II) or Cu(II). Synthesis of metal complexes involves refluxing the compound with metal salts (e.g., K₂PtCl₄) in aqueous ethanol. Characterization includes:

- Single-crystal XRD : To determine bonding modes (e.g., monodentate vs. bidentate).

- Thermogravimetric Analysis (TGA) : To assess thermal stability and ligand-metal ratios .

Data Contradiction Analysis

Q. Why do some studies report high antimicrobial activity for this compound, while others show limited efficacy?

- Analysis : Divergent results may arise from:

- Test Concentrations : Sub-inhibitory concentrations in certain assays (e.g., ≤50 µg/mL vs. ≥100 µg/mL) .

- Resistance Mechanisms : Efflux pumps in resistant bacterial strains (e.g., E. coli ATCC 25922 vs. clinical isolates) .

- Resolution : Standardize protocols using CLSI/MIC guidelines and include positive controls (e.g., ciprofloxacin) .

Experimental Design Considerations

Q. How to design stability studies for this compound under physiological conditions?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.